molecular formula C14H16O2 B12510412 3-(3-Phenylallyl)pentane-2,4-dione

3-(3-Phenylallyl)pentane-2,4-dione

Cat. No.: B12510412
M. Wt: 216.27 g/mol
InChI Key: PGEPOVPAPVUGAJ-UHFFFAOYSA-N
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Description

3-(3-Phenylallyl)pentane-2,4-dione is an organic compound with the molecular formula C12H12O2 It is a derivative of pentane-2,4-dione, where a phenylallyl group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylallyl)pentane-2,4-dione can be achieved through the allylation of pentane-2,4-dione. One common method involves the reaction of pentane-2,4-dione with cinnamyl alcohol in the presence of a catalyst. For example, a cationic cobalt(III) compound can be used to catalyze the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The reaction is usually carried out in a controlled environment to maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylallyl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylallyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Phenylallyl)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Phenylallyl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Phenylallyl)pentane-2,4-dione is unique due to its phenylallyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-(3-phenylprop-2-enyl)pentane-2,4-dione

InChI

InChI=1S/C14H16O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-9,14H,10H2,1-2H3

InChI Key

PGEPOVPAPVUGAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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